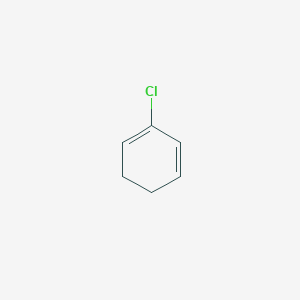![molecular formula C6H11NOSi B14646859 2-[(Trimethylsilyl)oxy]prop-2-enenitrile CAS No. 54276-53-8](/img/structure/B14646859.png)
2-[(Trimethylsilyl)oxy]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((trimethylsilyl)oxy)propenenitrile is an organic compound with the molecular formula C6H11NOSi. It is characterized by the presence of a trimethylsilyl group bonded to an oxygen atom, which is further connected to a propenenitrile moiety. This compound is notable for its applications in organic synthesis, particularly as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((trimethylsilyl)oxy)propenenitrile typically involves the reaction of acetyl cyanide with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature, and the product is isolated through distillation .
Industrial Production Methods
Industrial production of 2-((trimethylsilyl)oxy)propenenitrile follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((trimethylsilyl)oxy)propenenitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Addition Reactions: The nitrile group can participate in nucleophilic addition reactions, forming various derivatives.
Hydrolysis: The compound can be hydrolyzed to produce corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and bases are commonly used.
Addition Reactions: Nucleophiles like amines and alcohols are employed.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis process.
Major Products Formed
Substitution Reactions: Products include silyl ethers and other substituted derivatives.
Addition Reactions: Products include hydroxynitriles and other addition compounds.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
2-((trimethylsilyl)oxy)propenenitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for analytical purposes.
Medicine: It is explored for its potential in drug development and synthesis.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((trimethylsilyl)oxy)propenenitrile involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions during synthesis. The nitrile group can undergo nucleophilic addition, forming intermediates that participate in further reactions. The pathways involved include nucleophilic substitution and addition mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-trimethylsilyloxyprop-2-enenitrile
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Trimethylsilyl ethers
Uniqueness
2-((trimethylsilyl)oxy)propenenitrile is unique due to its combination of a trimethylsilyl group and a nitrile group, which imparts distinct reactivity and stability. This combination allows it to serve as a versatile intermediate in organic synthesis, offering advantages over similar compounds in terms of reactivity and ease of handling .
Properties
CAS No. |
54276-53-8 |
|---|---|
Molecular Formula |
C6H11NOSi |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
2-trimethylsilyloxyprop-2-enenitrile |
InChI |
InChI=1S/C6H11NOSi/c1-6(5-7)8-9(2,3)4/h1H2,2-4H3 |
InChI Key |
SHZPCIDDIIAQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
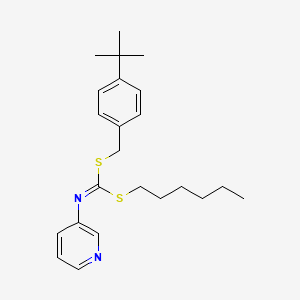
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)

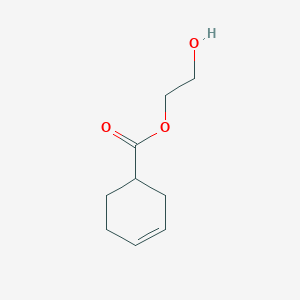
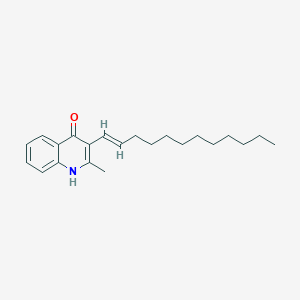
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)

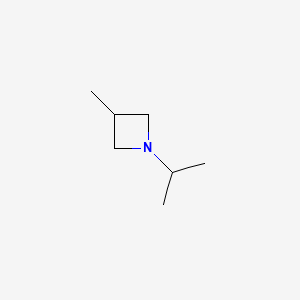
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
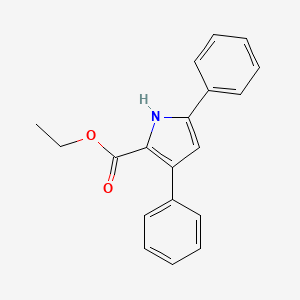

![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
